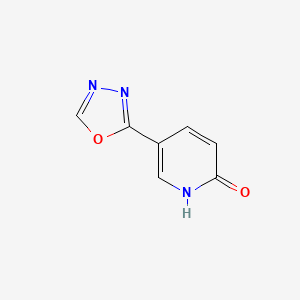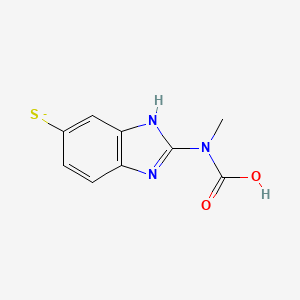
Methyl(6-sulfanyl-1H-benzimidazol-2-yl)carbamate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anti-Helicobacter Pylori Agents
Methyl(6-sulfanyl-1H-benzimidazol-2-yl)carbamate derivatives have shown potent activity against the gastric pathogen Helicobacter pylori. A study by Carcanague et al. (2002) highlighted a prototype of this compound class with low minimal inhibition concentration values against various H. pylori strains, including those resistant to common treatments. It also exhibited minimal activity against other microorganisms, indicating selective efficacy against H. pylori (Carcanague et al., 2002).
Chromosome Preparation and Cytogenetic Analysis
Baru, Dogra, and Mukhopadhyay (2016) demonstrated that Fenbendazole, a derivative of Methyl(6-sulfanyl-1H-benzimidazol-2-yl)carbamate, can be an alternative to colchicine for chromosome preparation. This is useful for karyotyping and cytogenetic analysis as Fenbendazole effectively blocks cell proliferation and results in high-quality metaphase chromosomes (Baru, Dogra, & Mukhopadhyay, 2016).
Antitumor Properties
The compound R17934-NSC 238159, a derivative of Methyl(6-sulfanyl-1H-benzimidazol-2-yl)carbamate, has shown effectiveness against various experimental tumors. Atassi and Tagnon (1975) reported its activity against leukemia, melanoma, and lung carcinoma. Its low toxicity highlights its potential for clinical applications (Atassi & Tagnon, 1975).
Gene Mapping in Yeast
Wood (1982) utilized Methyl benzimidazole-2-yl-carbamate to induce chromosome loss in yeast, providing a rapid method for gene mapping. This technique relied on the segregation of markers after treatment, aiding in the chromosomal localization of genes (Wood, 1982).
Antiviral Effects
Fraser and Whenham (1978) studied the effects of Methyl benzimidazol-2-yl carbamate on tobacco mosaic virus, finding that it significantly reduced the accumulation of the virus in tobacco plants. This suggests its potential application as an antiviral agent (Fraser & Whenham, 1978).
Propriétés
IUPAC Name |
2-[carboxy(methyl)amino]-3H-benzimidazole-5-thiolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c1-12(9(13)14)8-10-6-3-2-5(15)4-7(6)11-8/h2-4,15H,1H3,(H,10,11)(H,13,14)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHQDEPYQSPUCG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC2=C(N1)C=C(C=C2)[S-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N3O2S- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40703806 | |
| Record name | Methyl(6-sulfanyl-1H-benzimidazol-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl(6-sulfanyl-1H-benzimidazol-2-yl)carbamate | |
CAS RN |
79213-76-6 | |
| Record name | Methyl(6-sulfanyl-1H-benzimidazol-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 7-hydroxy-2-methyl-7-(trifluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1436729.png)
![1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436730.png)
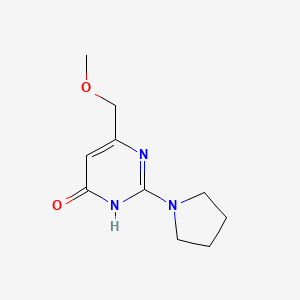
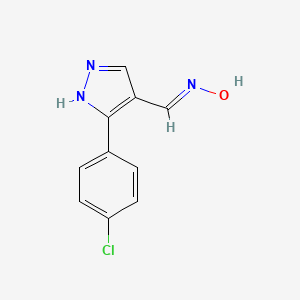
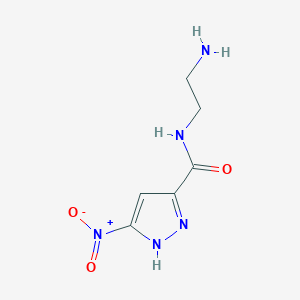
![methyl {(4E)-5-oxo-1-phenyl-4-[1-(1H-pyrazol-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B1436738.png)
![Benzoic acid, 3,3'-[(2,2'-disulfo[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[6-hydroxy-, tetrasodium salt](/img/structure/B1436740.png)
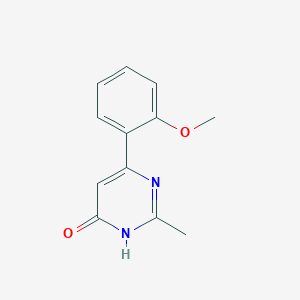
![Ethyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1436744.png)
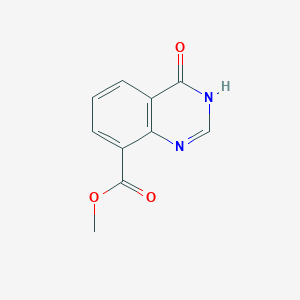
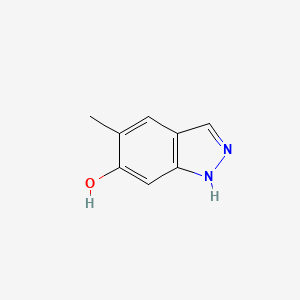
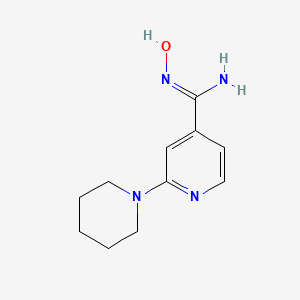
![3-mercapto-6-phenyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B1436751.png)
